molecular formula C15H14F2N2O4S B2667229 4-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-19-3

4-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No.: B2667229
CAS No.: 338396-19-3
M. Wt: 356.34
InChI Key: AOFBWUZYMMJYQA-UHFFFAOYSA-N
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Description

4-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a versatile chemical compound with a wide range of applications in scientific research. Its unique properties make it suitable for various fields, including drug development and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves the reaction of 2,4-difluoroaniline with phenyl-N,N-dimethylsulfamate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
  • 4-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-diethylsulfamate

Uniqueness

4-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or selectivity in certain applications.

Properties

IUPAC Name

[4-[(2,4-difluorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O4S/c1-19(2)24(21,22)23-12-6-3-10(4-7-12)15(20)18-14-8-5-11(16)9-13(14)17/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFBWUZYMMJYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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